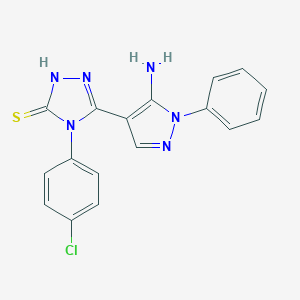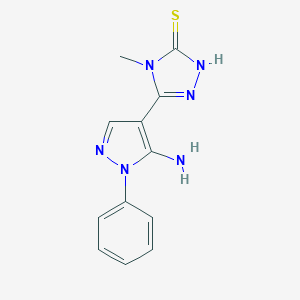
3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone, also known as HPI-1, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a member of the isoindolinone family and is known for its unique chemical structure and properties. In
作用機序
The mechanism of action of 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has also been shown to inhibit the activity of certain protein kinases involved in cancer cell signaling pathways, such as Akt and ERK.
Biochemical and Physiological Effects:
3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has been shown to have a range of biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neuronal cells, 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has been shown to protect against oxidative stress and reduce neuroinflammation. 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone in lab experiments is its potent and selective anticancer activity. 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has been shown to be effective against a range of cancer cell lines, including drug-resistant ones. Another advantage of 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high concentrations, which requires careful dosing and toxicity studies.
将来の方向性
There are several future directions for the research and development of 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone. One direction is the optimization of its synthesis method to produce higher yields and purity. Another direction is the exploration of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone as a building block for the synthesis of novel materials and polymers with unique properties is an area of active research. Finally, the development of more potent and selective analogs of 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone for use in cancer therapy is another promising direction for future research.
合成法
The synthesis of 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone involves the reaction of 2-phenylethylamine with phthalic anhydride in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with sodium hydroxide to produce 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone. This synthesis method has been optimized to produce high yields of 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone with high purity.
科学的研究の応用
3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has been shown to exhibit potent anticancer activity against a range of cancer cell lines. 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 3-Hydroxy-3-phenyl-2-(2-phenylethyl)-1-isoindolinone has been utilized as a chiral auxiliary for the synthesis of enantiopure compounds.
特性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
3-hydroxy-3-phenyl-2-(2-phenylethyl)isoindol-1-one |
InChI |
InChI=1S/C22H19NO2/c24-21-19-13-7-8-14-20(19)22(25,18-11-5-2-6-12-18)23(21)16-15-17-9-3-1-4-10-17/h1-14,25H,15-16H2 |
InChIキー |
GXYZZGJQKKAIRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
溶解性 |
1.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)


![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)

![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)